(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
Description
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2) is a heterocyclic building block featuring a pyrazole-substituted phenyl ring and a primary amine group stabilized as a hydrochloride salt. Its molecular formula is C10H11ClN4, with a molecular weight of 222.68 g/mol . This compound is prized in pharmaceutical research for its dual functionality: the pyrazole ring enables π-π stacking and hydrogen bonding, while the amine group facilitates derivatization into bioactive molecules such as enzyme inhibitors or receptor modulators . It exhibits high solubility in polar solvents (e.g., methanol, DMSO) and stability under standard laboratory conditions, making it a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHICIZBURXCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1185303-30-3 | |
| Record name | Benzenemethanamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80669912 | |
| Record name | 1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-41-9, 1107632-13-2 | |
| Record name | Benzenemethanamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608515-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-bromobenzylamine with pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : It serves as a foundational compound in organic synthesis, facilitating the creation of more complex chemical entities.
- Reactivity : The compound can undergo various reactions including oxidation, reduction, and electrophilic substitution, making it a valuable intermediate in synthetic pathways.
Biology
- Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in critical biochemical pathways, which is significant for drug development targeting diseases like cancer and inflammation .
- Receptor Modulation : It interacts with various receptors, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases .
Medicine
- Therapeutic Agent : The compound is being explored for its potential as a therapeutic agent in drug discovery. Its ability to modulate enzyme activity and receptor function positions it as a candidate for developing new medications .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, adding to its potential applications in treating neurodegenerative disorders .
Industry
- Specialty Chemicals Production : The compound is also utilized in the production of specialty chemicals and materials due to its unique chemical structure and reactivity profile .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme linked to cancer cell proliferation. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
Case Study 2: Receptor Interaction
Mechanism of Action
The mechanism of action of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Substitutions
Table 1: Key Pyrazole-Containing Methanamine Derivatives
Key Observations :
- Substitution Position : The para-substituted pyrazole in 1107632-13-2 enhances steric accessibility for receptor binding compared to the meta-substituted analogue (608515-39-5) .
- Salt Form : The dihydrochloride variant (1185303-30-3) offers improved aqueous solubility but may require adjusted stoichiometry in synthesis .
Functional Group Variations in Methanamine Hydrochlorides
Table 2: Methanamine Derivatives with Heterocyclic or Aromatic Substituents
Key Observations :
- Solubility and Reactivity : Sulfur-containing groups (e.g., methylsulfinyl, thiazole) increase polarity but may reduce stability under acidic conditions .
- Bioactivity : Thiazole and furan derivatives exhibit distinct pharmacological profiles; for example, thiazole-containing 1187928-00-2 shows promise in antimicrobial studies , while furan-based analogues are explored for material applications .
Physicochemical and Spectroscopic Comparisons
NMR Data Insights (from ) :
- (4-(Methylsulfinyl)phenyl)methanamine hydrochloride: ¹H NMR (methanol-d4): δ 8.15 (d, J = 8.5 Hz, 2H, aromatic), 3.50 (s, 2H, CH2NH2), 2.75 (s, 3H, SOCH3). ¹³C NMR: δ 142.1 (C-SO), 128.9 (aromatic), 46.2 (CH2NH2) .
- This compound :
Research and Application Context
- Pharmaceutical Utility : 1107632-13-2 is prioritized in kinase inhibitor development due to its balanced lipophilicity (logP ~1.5) and hydrogen-bonding capacity .
Biological Activity
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Synthesis of this compound
The synthesis typically involves multi-step reactions starting from readily available precursors. The general pathway includes:
- Formation of the pyrazole ring.
- Coupling with a phenyl group.
- Hydrochloride salt formation for improved solubility.
The detailed synthetic route can vary based on specific laboratory protocols but often includes the use of reagents like hydrazine and phenylacetic acid derivatives .
Anticancer Properties
Recent studies highlight the anticancer potential of this compound. It has shown activity against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Demonstrated significant antiproliferative effects.
- Liver Cancer (HepG2) : Exhibited notable cytotoxicity, suggesting its potential in liver cancer treatment .
Table 1: Anticancer Activity Summary
The mechanism underlying its anticancer activity may involve:
- Inhibition of key signaling pathways associated with cell proliferation.
- Induction of apoptosis in cancer cells.
- Modulation of enzyme activity related to tumor growth .
Anti-inflammatory Effects
Studies indicate that this compound may also possess anti-inflammatory properties. It shows promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
In Vitro Studies
In vitro evaluations have demonstrated that this compound can inhibit the growth of multiple cancer cell types effectively. For instance, it reduced the viability of A549 lung cancer cells by approximately 64% at a concentration of 18 µM .
In Vivo Studies
Preliminary in vivo studies using animal models have shown that this compound can significantly reduce tumor size without notable toxicity to normal tissues. This suggests a favorable therapeutic index, making it a candidate for further development in oncology .
Q & A
Basic Research Questions
Q. How can the synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride be optimized for high yield and purity?
- Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-(chloromethyl)benzylamine derivatives and 1H-pyrazole under basic conditions. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics .
- Base Catalysis: Potassium carbonate (K₂CO₃) facilitates deprotonation of pyrazole, improving nucleophilicity .
- Purification: Recrystallization from ethanol or chromatography (e.g., silica gel) ensures high purity. Monitor reaction progress via TLC or HPLC to identify intermediates/by-products .
Q. What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 2.5–3.5 ppm). Compare shifts with computed spectra (e.g., using PubChem data) .
- X-ray Diffraction (XRD): Single-crystal XRD with SHELXL refinement validates bond lengths/angles and hydrogen bonding patterns. For example, SHELX programs are widely used for small-molecule refinement .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage: Store in sealed glass containers at 2–8°C, away from heat/ignition sources. Label containers with GHS-compliant hazard warnings (if applicable) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Parameterize the amine group and pyrazole ring for hydrogen bonding/π-π interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of binding poses. Analyze RMSD and binding free energy (MM-PBSA) to prioritize candidates for in vitro testing .
Q. What strategies resolve contradictions in reactivity data during functionalization of the pyrazole ring?
- Methodological Answer:
- By-Product Analysis: Use LC-MS to identify unexpected adducts (e.g., oxidation products). Adjust reaction stoichiometry or switch to milder oxidants (e.g., H₂O₂ instead of KMnO₄) .
- Kinetic Studies: Vary temperature (25–80°C) and monitor reaction rates via in-situ IR. Optimize conditions to suppress side reactions (e.g., dimerization) .
Q. How is this compound applied in bioorthogonal chemistry for target-specific labeling?
- Methodological Answer:
- Tetrazine Conjugation: React the amine group with NHS esters of tetrazine derivatives (e.g., Benzylamino tetrazine hydrochloride) for inverse electron-demand Diels-Alder (IEDDA) click chemistry .
- In Vivo Imaging: Label proteins/cells with tetrazine-modified fluorophores. Validate specificity via fluorescence microscopy or flow cytometry, comparing labeled vs. control samples .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer:
- Continuous Flow Reactors: Implement microreactors to enhance mixing and heat transfer, reducing racemization risks .
- Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers. Optimize mobile phase (e.g., hexane/isopropanol) for baseline resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
